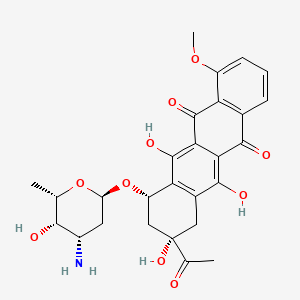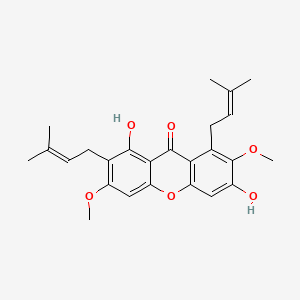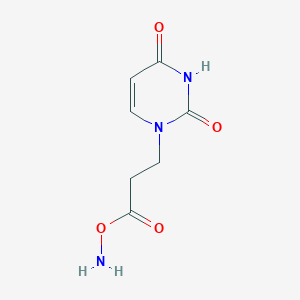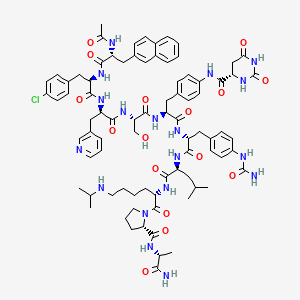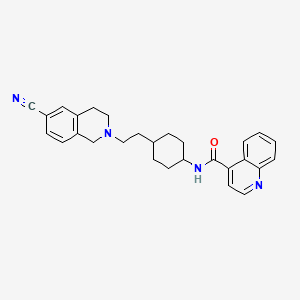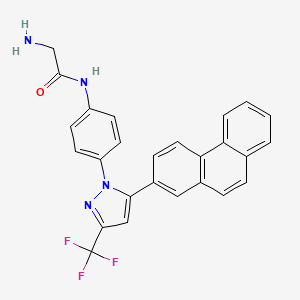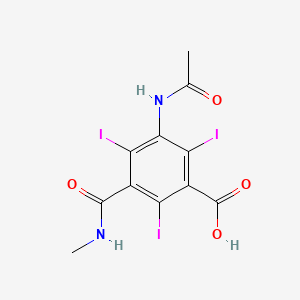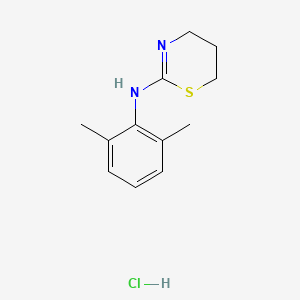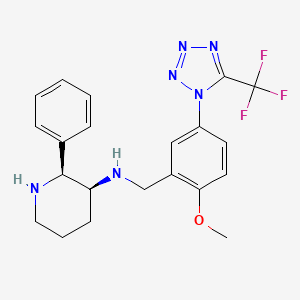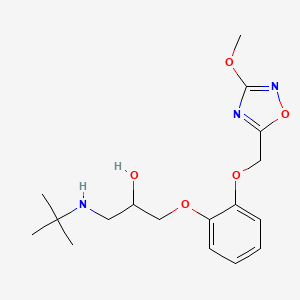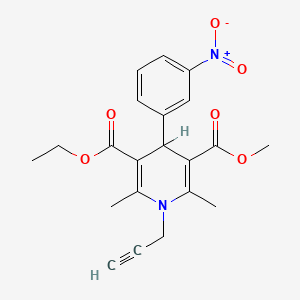
MRS 1845
Übersicht
Beschreibung
MRS 1845, auch bekannt als N-Propargylnitrendipen, ist ein selektiver Inhibitor von Store-Operated Calcium Channels. Es hat eine Hemmkonzentration (IC50) von 1,7 Mikromolar. Diese Verbindung wird in erster Linie in der wissenschaftlichen Forschung verwendet, um Calcium-Signalwege und ihre Auswirkungen auf verschiedene biologische Prozesse zu untersuchen .
Wissenschaftliche Forschungsanwendungen
MRS 1845 wird in der wissenschaftlichen Forschung häufig eingesetzt, insbesondere in den Bereichen:
Chemie: Um die Mechanismen der Calcium-Signalgebung und ihre Rolle in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: Um die Rolle von Calciumkanälen in Zellfunktionen und Signalwegen zu untersuchen.
Medizin: Um potenzielle therapeutische Anwendungen bei Krankheiten zu erforschen, die mit einer Calciumdysregulation zusammenhängen, wie z. B. Herz-Kreislauf-Erkrankungen und bestimmte Krebsarten.
Industrie: Als Werkzeug bei der Entwicklung neuer Medikamente, die auf Calciumkanäle abzielen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv Store-Operated Calcium Channels hemmt. Es bindet an das ORAI1-Protein, einen Schlüsselbestandteil dieser Kanäle, und verhindert den Calcium-Einstrom in die Zellen. Diese Hemmung stört Calcium-Signalwege und beeinflusst verschiedene zelluläre Prozesse wie Proliferation, Migration und Apoptose .
Wirkmechanismus
Target of Action
MRS 1845, also known as N-Propargylnitrendipene, primarily targets the store-operated calcium (SOC) channels and ORAI1 . These targets play a crucial role in regulating calcium ion flow in cells, which is essential for various cellular functions including muscle contraction, neurotransmission, and immune response .
Mode of Action
this compound acts as a selective inhibitor of SOC channels, with an IC50 of 1.7 μM . It also inhibits ORAI1, a protein that forms part of the SOC channel . By inhibiting these targets, this compound disrupts the normal flow of calcium ions, thereby affecting the processes that depend on calcium signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By inhibiting SOC channels and ORAI1, this compound disrupts the normal functioning of this pathway, leading to downstream effects on processes such as muscle contraction, neurotransmission, and immune response .
Pharmacokinetics
It is soluble in dmso, which suggests that it may be well-absorbed and bioavailable when administered in a suitable solvent .
Result of Action
The inhibition of SOC channels and ORAI1 by this compound leads to a decrease in calcium ion flow. This can disrupt various cellular processes, including those involved in muscle contraction, neurotransmission, and immune response . For instance, treatment with this compound has been shown to disrupt the effects of β-glycerophosphate on store-operated Ca 2+ entry (SOCE) and to decrease SOCE following placental growth factor (PlGF) treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of DMSO can enhance the solubility and hence the bioavailability of this compound . .
Biochemische Analyse
Biochemical Properties
MRS 1845 plays a significant role in biochemical reactions, particularly those involving calcium signaling. It interacts with key biomolecules such as the stromal interacting molecule-1 (STIM1), a protein that plays a crucial role in the activation of SOC channels . The interaction between this compound and STIM1 leads to the inhibition of SOC channels, thereby modulating calcium influx into cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating calcium signaling pathways . For instance, in HL-60 leukemia cells, this compound has been shown to reduce calcium entry . It also impacts gene expression and cellular metabolism, although the exact mechanisms remain to be fully elucidated.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as STIM1 . By binding to STIM1, this compound inhibits the activation of SOC channels, leading to a decrease in calcium influx into cells . This can result in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, it is known that the compound’s inhibitory effects on SOC channels can be observed shortly after administration .
Metabolic Pathways
Given its role as a SOC channel inhibitor, it is likely that this compound interacts with enzymes or cofactors involved in calcium signaling pathways .
Transport and Distribution
Given its role in modulating calcium signaling, it is likely that this compound interacts with transporters or binding proteins involved in calcium homeostasis .
Subcellular Localization
Given its role in inhibiting SOC channels, it is likely that this compound localizes to regions of the cell where these channels are present .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von MRS 1845 beinhaltet die Reaktion von Nitrendipin mit Propargylbromid in Gegenwart einer Base. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Acetonitril statt. Das Produkt wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hochreine Verbindung zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, einschließlich der Hochleistungsflüssigkeitschromatographie (HPLC), um seine Reinheit zu bestätigen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MRS 1845 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandene Nitrogruppe modifizieren.
Substitution: Die Alkingruppe in this compound kann Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reaktionen finden typischerweise in Gegenwart von Katalysatoren wie Kupfer(I)-iodid und Basen wie Triethylamin statt
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Amine liefern kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nifedipin: Ein weiterer Calciumkanalblocker, jedoch mit einem anderen Wirkmechanismus.
Verapamil: Ein Calciumkanalblocker, der zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt wird.
Diltiazem: Ähnlich wie Verapamil, wird es aufgrund seiner Auswirkungen auf Calciumkanäle im Herzen eingesetzt
Einzigartigkeit von MRS 1845
This compound ist einzigartig aufgrund seiner hohen Selektivität für Store-Operated Calcium Channels, insbesondere die Zielsetzung des ORAI1-Proteins. Diese Selektivität macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf Calcium-Signalwege konzentriert, und unterscheidet es von anderen Calciumkanalblockern, die möglicherweise breitere oder andere Ziele haben .
Eigenschaften
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1-prop-2-ynyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-6-11-22-13(3)17(20(24)28-5)19(18(14(22)4)21(25)29-7-2)15-9-8-10-16(12-15)23(26)27/h1,8-10,12,19H,7,11H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITHABUTZRAUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CC#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468257 | |
| Record name | MRS 1845 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544478-19-5 | |
| Record name | MRS 1845 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: MRS1845 acts as an inhibitor of store-operated calcium entry (SOCE) [, , , , , , , , , , , ]. SOCE is a ubiquitous cellular process where the depletion of calcium stores within the endoplasmic reticulum (ER) triggers the opening of calcium channels on the plasma membrane, allowing calcium influx.
ANone: By inhibiting SOCE, MRS1845 prevents the sustained influx of calcium ions from the extracellular space into the cytoplasm [, , ]. This effectively reduces intracellular calcium concentration, especially after the initial calcium release from ER stores.
ANone: Inhibiting SOCE with MRS1845 can lead to a variety of downstream effects, as calcium signaling is crucial for many cellular processes. These effects include:
- Reduced platelet activity: MRS1845 inhibits platelet activation, procoagulant activity, and thrombus formation [].
- Decreased neurotransmitter release: In photoreceptors, MRS1845 suppresses light-evoked synaptic transmission by inhibiting SOCE-mediated calcium entry [, ].
- Suppression of cell migration: In trophoblast cells, MRS1845 inhibits migration by blocking the Orai1/Akt signaling pathway, which is crucial for SOCE [].
- Protection against oxidative stress: In PC12 cells, MRS1845 attenuates MPP+-induced oxidative stress and cell death, possibly through preservation of mitochondrial function [].
ANone: Research indicates that MRS1845 affects various cell types, including:
- Platelets []
- Cone photoreceptors []
- Human glioblastoma cells []
- Endothelial cells [, , , ]
- Neutrophils [, , ]
- Retinal pigment epithelial (RPE) cells []
- Neuroblastoma cells []
- Differentiated HL60 cells (neutrophilic model) []
- Chicken sperm []
ANone: While MRS1845 is widely used as a SOCE inhibitor, some studies suggest it might affect other calcium channels at higher concentrations [, ]. For instance, it showed partial inhibition of barium entry in SK-MG-1 cells, a pathway thought to be insensitive to classical SOCE blockers [].
ANone: MRS1845 is a nitrendipine derivative. While its precise structure-activity relationship (SAR) is not fully elucidated in these papers, studies with loperamide, a structurally similar compound, suggest that modifications to specific regions of the molecule can significantly impact its ability to interact with SOCE [].
ANone: MRS1845 has been instrumental in elucidating the roles of SOCE in various diseases:
- Thrombosis: Blocking SOCE with MRS1845 reduces thrombus formation, indicating its potential as an antithrombotic agent [].
- Acute lung injury: MRS1845 attenuates endothelial permeability caused by activated neutrophils, suggesting a therapeutic avenue for acute lung injury [].
- Neurodegenerative diseases: The protective effect of MRS1845 against MPP+-induced oxidative stress in PC12 cells highlights its potential in diseases like Parkinson's disease [].
ANone: Despite its utility, some limitations need consideration:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



